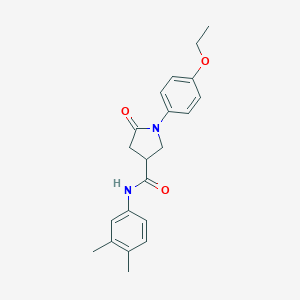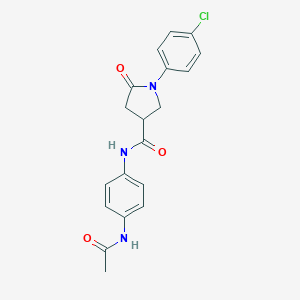
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPC-AE-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
科学研究应用
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential therapeutic applications have not yet been fully explored, which limits its use in certain areas of research.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it would be interesting to investigate the effects of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide on the gut microbiome, as recent studies have shown that the gut microbiome plays a critical role in the development of various diseases. Finally, it would be important to investigate the safety and efficacy of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in human clinical trials to determine its potential as a therapeutic agent.
合成方法
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods. One of the most common methods is the one-pot reaction of 3,4-dimethylbenzaldehyde, 4-ethoxybenzaldehyde, and pyrrolidine-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain the final product.
属性
产品名称 |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-9-7-18(8-10-19)23-13-16(12-20(23)24)21(25)22-17-6-5-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChI 键 |
MUXALITYAINDMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)

